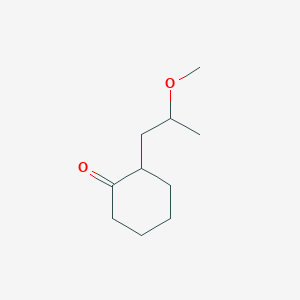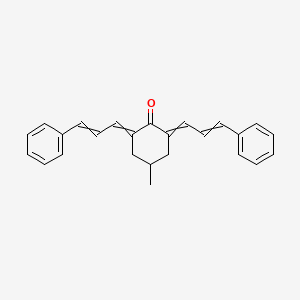
Cyclohexanone, 4-methyl-2,6-bis(3-phenyl-2-propenylidene)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohexanone, 4-methyl-2,6-bis(3-phenyl-2-propenylidene)- is an organic compound with the molecular formula C25H24O and a molecular weight of 340.469 g/mol . This compound is known for its unique structure, which includes a cyclohexanone core substituted with two phenylpropenylidene groups at the 2 and 6 positions and a methyl group at the 4 position . It is often used in research and industrial applications due to its interesting chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 4-methyl-2,6-bis(3-phenyl-2-propenylidene)- typically involves the condensation of cyclohexanone with cinnamaldehyde derivatives in the presence of a base such as piperidine . The reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale .
化学反应分析
Types of Reactions
Cyclohexanone, 4-methyl-2,6-bis(3-phenyl-2-propenylidene)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
Cyclohexanone, 4-methyl-2,6-bis(3-phenyl-2-propenylidene)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Cyclohexanone, 4-methyl-2,6-bis(3-phenyl-2-propenylidene)- involves its interaction with various molecular targets and pathways. The compound’s phenylpropenylidene groups can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the compound’s ability to undergo redox reactions may play a role in its biological activity .
相似化合物的比较
Similar Compounds
- 2,6-Bis(4-methoxybenzylidene)cyclohexanone
- 2,5-Bis(4-methoxybenzylidene)cyclopentanone
- 4-(Trifluoromethyl)phenylacetic acid
- 4-Iodobenzoic acid
Uniqueness
Cyclohexanone, 4-methyl-2,6-bis(3-phenyl-2-propenylidene)- is unique due to its specific substitution pattern on the cyclohexanone core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
属性
CAS 编号 |
25672-06-4 |
|---|---|
分子式 |
C25H24O |
分子量 |
340.5 g/mol |
IUPAC 名称 |
2,6-dicinnamylidene-4-methylcyclohexan-1-one |
InChI |
InChI=1S/C25H24O/c1-20-18-23(16-8-14-21-10-4-2-5-11-21)25(26)24(19-20)17-9-15-22-12-6-3-7-13-22/h2-17,20H,18-19H2,1H3 |
InChI 键 |
ODJVUQDVQMIDCB-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(=CC=CC2=CC=CC=C2)C(=O)C(=CC=CC3=CC=CC=C3)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


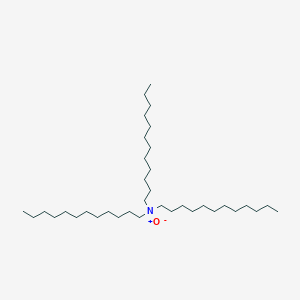
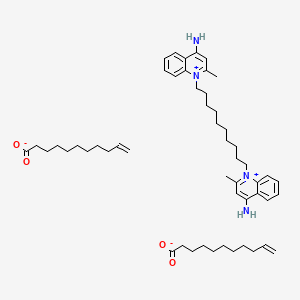
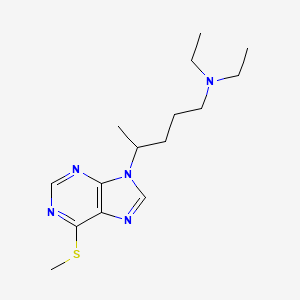
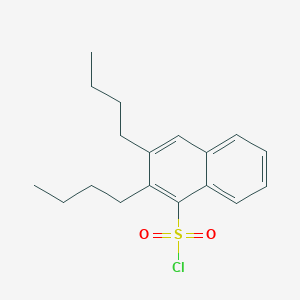
![1-[(2-{[2-(Dodecylsulfanyl)ethyl]sulfanyl}ethyl)sulfanyl]dodecane](/img/structure/B14703335.png)
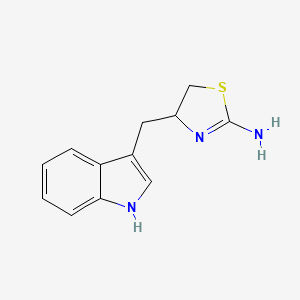
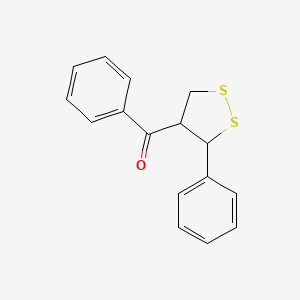
![3-[(2-Hydroxyphenyl)azo]-2,6-pyridinediol](/img/structure/B14703369.png)


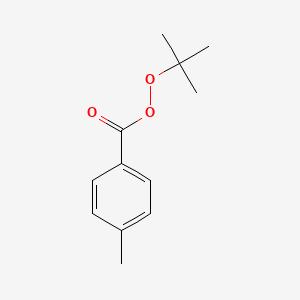
![N~1~,N~2~-Bis[3-(dibutylamino)propyl]ethanediamide](/img/structure/B14703387.png)
![3-[(Oxan-2-yl)oxy]propane-1,2-diol](/img/structure/B14703390.png)
